molecular formula C14H23N3O3 B2998986 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 1448052-66-1

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2998986
CAS No.: 1448052-66-1
M. Wt: 281.356
InChI Key: RICYXJGMHAYEDS-UHFFFAOYSA-N
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Description

The compound “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The molecule also contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. Isoxazole rings are found in some pharmaceuticals and have various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and isoxazole rings, along with the carboxamide group. The methoxyethyl group attached to the piperidine ring would likely impart some degree of polarity to the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings could all influence properties like solubility, melting point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. If it shows promise as a pharmaceutical, for example, further studies could be conducted to optimize its activity, reduce side effects, and determine the most effective dosages .

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-11-13(10-16-20-11)14(18)15-9-12-3-5-17(6-4-12)7-8-19-2/h10,12H,3-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICYXJGMHAYEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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